
N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a tetradecanamide backbone, with a methoxyphenyl group and a hydroxy group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with tetradecanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products. The resulting product is then treated with hydroxylamine hydrochloride to introduce the hydroxy group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of N-hydroxy-2-(4-methoxyphenyl)sulfonyl-2-tetradecanone.
Reduction: Formation of N-hydroxy-2-(4-methoxyphenyl)sulfanyltetradecanamide.
Substitution: Formation of N-hydroxy-2-(4-substituted-phenyl)sulfonyltetradecanamide.
科学研究应用
N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism of action of N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the sulfonyl group can participate in electrostatic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
- N-hydroxy-2-(4-methoxyphenyl)sulfonyl-D-serinamide
- N-hydroxy-2-(4-methoxyphenyl)sulfonyl-4-benzyloxycarbonyl-piperazine-2-carboxamide
Uniqueness
N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide is unique due to its long tetradecanamide backbone, which imparts distinct physicochemical properties compared to other sulfonamides. This structural feature can influence its solubility, stability, and interactions with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
212766-02-4 |
|---|---|
分子式 |
C21H35NO5S |
分子量 |
413.6 g/mol |
IUPAC 名称 |
N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide |
InChI |
InChI=1S/C21H35NO5S/c1-3-4-5-6-7-8-9-10-11-12-13-20(21(23)22-24)28(25,26)19-16-14-18(27-2)15-17-19/h14-17,20,24H,3-13H2,1-2H3,(H,22,23) |
InChI 键 |
ZGEUEQMPAIUHSM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC(C(=O)NO)S(=O)(=O)C1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



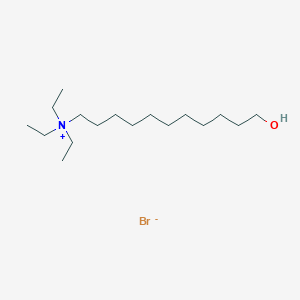
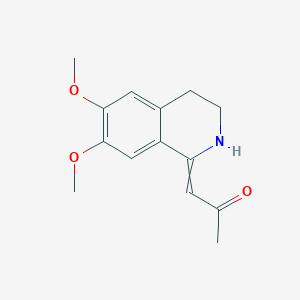
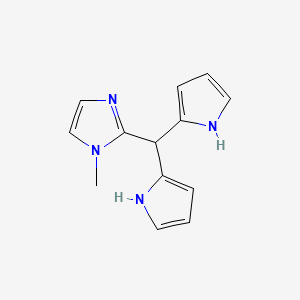
![1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde](/img/structure/B14237238.png)
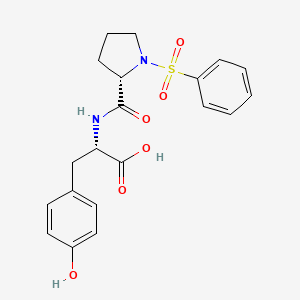

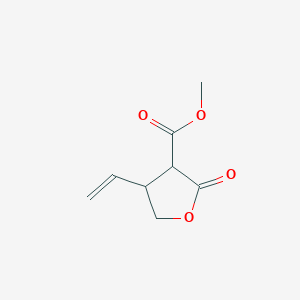
![(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione](/img/structure/B14237261.png)
![1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene](/img/structure/B14237266.png)
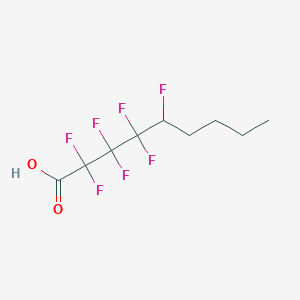
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene]](/img/structure/B14237273.png)
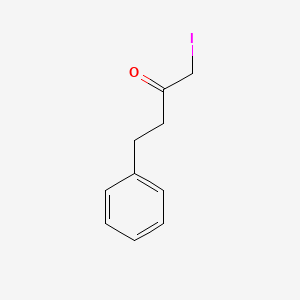
![Azeto[1,2-a]furo[2,3-c]pyrrole](/img/structure/B14237281.png)
